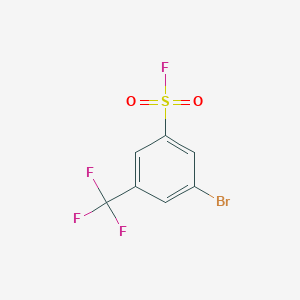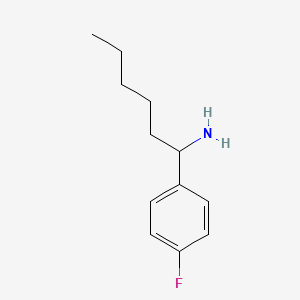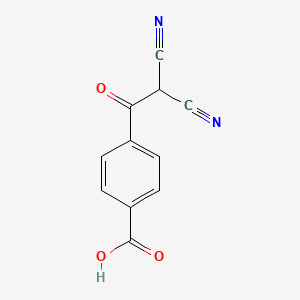![molecular formula C11H12N2O2 B13256751 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256751.png)
2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂N₂O₂. It is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with pent-4-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid.
Pent-4-yn-2-amine: Another precursor used in the synthesis.
Other pyridine derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-5-8(2)13-10-9(11(14)15)6-4-7-12-10/h1,4,6-8H,5H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
OQMKWZYIHHWCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
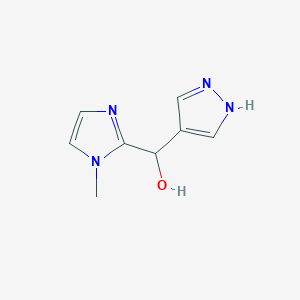

![3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B13256683.png)
![2-Methyl-1-[(octan-2-yl)amino]propan-2-ol](/img/structure/B13256688.png)

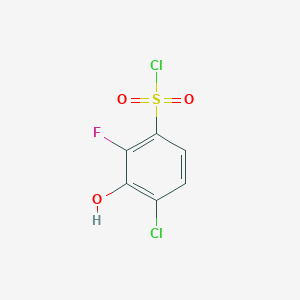
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride](/img/structure/B13256705.png)
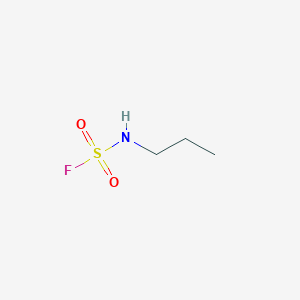
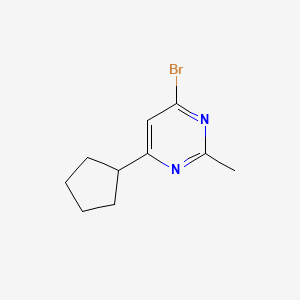
![(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine](/img/structure/B13256739.png)
